molecular formula C38H48O12 B12758035 Epigallocatechin gallate 3'-palmitate CAS No. 948837-65-8

Epigallocatechin gallate 3'-palmitate

Cat. No.: B12758035
CAS No.: 948837-65-8
M. Wt: 696.8 g/mol
InChI Key: KXCIOTCUJXIMFD-PZSMLTKBSA-N
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Description

Epigallocatechin gallate 3’-palmitate is a derivative of epigallocatechin gallate, a catechin found abundantly in green tea. This compound is formed by the esterification of epigallocatechin gallate with palmitic acid. It is known for its enhanced stability and bioavailability compared to its parent compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epigallocatechin gallate 3’-palmitate can be synthesized through a chemical acylation process. The optimized reaction conditions involve using epigallocatechin gallate, palmitoyl chloride, and sodium acetate in a molar ratio of 1:2:2, with acetone as the solvent. The reaction is carried out at 40°C, resulting in a yield of 90.6% .

Industrial Production Methods

While specific industrial production methods for epigallocatechin gallate 3’-palmitate are not extensively documented, the synthesis process can be scaled up using standard chemical engineering techniques. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Epigallocatechin gallate 3’-palmitate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its antioxidant properties.

    Substitution: The ester linkage in epigallocatechin gallate 3’-palmitate can be targeted in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Epigallocatechin gallate 3’-palmitate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Epigallocatechin gallate: The parent compound, known for its antioxidant and anti-inflammatory properties.

    Epicatechin gallate: Another catechin with similar biological activities but different structural features.

    Gallocatechin gallate: A catechin with comparable antioxidant properties but differing in its molecular structure.

Uniqueness

Epigallocatechin gallate 3’-palmitate stands out due to its enhanced stability and bioavailability, making it more effective in various applications compared to its parent compound and other similar catechins. Its unique ester linkage with palmitic acid provides additional benefits in terms of cellular uptake and metabolic stability .

Properties

CAS No.

948837-65-8

Molecular Formula

C38H48O12

Molecular Weight

696.8 g/mol

IUPAC Name

[(2R,3R)-2-(3-hexadecanoyloxy-4,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(44)48-32-19-23(16-30(43)36(32)46)37-33(22-26-27(40)20-25(39)21-31(26)49-37)50-38(47)24-17-28(41)35(45)29(42)18-24/h16-21,33,37,39-43,45-46H,2-15,22H2,1H3/t33-,37-/m1/s1

InChI Key

KXCIOTCUJXIMFD-PZSMLTKBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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